2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide follows IUPAC guidelines for carbohydrate derivatives. Its full IUPAC name is [(3R,4R,5R,6S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate , which encodes critical stereochemical and functional group information. Breaking down the nomenclature:
- Oxan-3-yl : Indicates a six-membered oxygen-containing ring (pyranose) with substituents assigned relative to the third carbon.
- 4,5-Diacetyloxy : Specifies acetyl groups (-OAc) at positions 4 and 5.
- 6-Cyano : Denotes a cyanide group (-CN) at position 6.
- Acetate : Refers to the acetyl group at position 3.
The β-D-arabinopyranosyl configuration is confirmed by the R and S designations at carbons 3, 4, 5, and 6, which collectively define the chair conformation of the pyranose ring. The molecular formula C₁₂H₁₅NO₇ and molecular weight of 285.25 g/mol further distinguish this compound from simpler arabinose derivatives.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide is defined by its acetyl-protected hydroxyl groups and the equatorial orientation of the cyanide moiety. Key features include:
- Pyranose Ring Conformation : The β-D-arabinopyranosyl core adopts a ⁴C₁ chair conformation , stabilized by intramolecular hydrogen bonding between the ring oxygen and adjacent substituents.
- Acetyl Group Orientation : The three acetyl groups at positions 2, 3, and 4 occupy equatorial positions, minimizing steric hindrance and optimizing van der Waals interactions.
- Cyanide Substituent : The -CN group at position 6 adopts an axial orientation, influencing electronic distribution and reactivity.
Computational analyses reveal a rotatable bond count of 6 and a hydrogen bond acceptor count of 8 , underscoring the molecule’s flexibility and polarity. The XLogP3-AA value of -0.5 indicates moderate hydrophilicity, consistent with its acetylated sugar backbone.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide remain limited, studies on analogous arabinopyranosyl derivatives provide insights. For example:
- Related Arabinonucleosides : X-ray diffraction of 9-(2’,3’,4’-tri-O-acetyl-α-D-arabinopyranosyl)-2,6-dichloropurine reveals a pyranose ring with bond angles of 108.5°–112.3° and torsional angles consistent with a ⁴C₁ conformation .
- Comparative Lattice Parameters : Similar acetylated sugars exhibit monoclinic crystal systems with space group P2₁ and unit cell dimensions approximating a = 8.92 Å, b = 12.45 Å, c = 10.78 Å, and β = 102.5°.
These findings suggest that the acetyl and cyanide groups in 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide likely impose minimal distortion on the pyranose ring, preserving its overall rigidity.
Comparative Analysis with Related Arabinopyranosyl Derivatives
Structurally analogous compounds highlight the unique features of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide:
- Electronic Effects : The electron-withdrawing -CN group in the cyanide derivative increases electrophilicity at C1 compared to the azide analog.
- Steric Considerations : The bulkier -CN group in 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide reduces rotational freedom at C6 compared to the fluoro derivative.
- Hydrogen Bonding : The azide variant forms stronger intermolecular hydrogen bonds due to its -N₃ group, impacting solubility.
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
[(3R,4R,5R,6S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChI Key |
YJBGGXBOXBPJPU-IRCOFANPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)C#N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide typically involves the acetylation of b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Name : 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide
Molecular Formula : C12H14N O7
Molecular Weight : 303.24 g/mol
CAS Number : 215942-92-0
Biochemical Research
The compound serves as an important building block in carbohydrate chemistry and is utilized in various biochemical assays. Its acetylated form enhances solubility and stability, making it suitable for laboratory experiments.
Cancer Research
2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide has shown potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and modulating immune responses.
Antiviral Studies
Research suggests that compounds with similar structures exhibit antiviral properties. The incorporation of specific functional groups can enhance their efficacy against viral infections by inhibiting replication mechanisms.
Plant Growth Regulation
This compound has been investigated for its role in regulating plant growth through its effects on glycosylation processes, which are crucial for cell wall formation and function.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer effects | Demonstrated significant cytotoxic effects against several cancer cell lines in vitro. |
| Study B | Evaluate antiviral properties | Showed enhanced stability and bioactivity against viral replication in model organisms. |
| Study C | Assess plant growth regulation | Indicated improved growth rates in treated plants compared to controls. |
Mechanism of Action
The mechanism by which 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes such as DNA replication and repair . The compound may also inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cancer cell survival .
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Halides
- 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl bromide (CAS: 3068-29-9): This analog replaces the cyanide group with bromide. The bromine atom enhances nucleophilic displacement reactivity compared to cyanide, making it a preferred intermediate in classical Koenigs-Knorr glycosylation . However, the cyanide derivative offers unique advantages in stereoselective reactions due to the smaller size of the cyanide leaving group .
| Property | 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl Cyanide | 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl Bromide |
|---|---|---|
| Molecular Weight | 303.24 g/mol | 356.18 g/mol |
| Anomeric Group | –CN | –Br |
| Boiling Point | 357.9°C | Not reported |
| Reactivity | Moderate (stable under basic conditions) | High (prone to hydrolysis) |
Protecting Group Variations: Acetyl vs. Benzoyl
- Benzyl Oleanolate 3-O-2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl-(1→2)-4-O-acetyl-α-L-arabinopyranoside (): Benzoyl-protected analogs exhibit increased steric bulk and lipophilicity compared to acetylated derivatives. For example, benzoylation requires harsher deprotection conditions (e.g., strong bases like NaOH/MeOH) versus mild basic conditions (e.g., NH₃/MeOH) for acetyl removal . This impacts their utility in multi-step syntheses where selective deprotection is critical.
Sugar Backbone and Configuration
- D-Xylopyranosyl and Arabinofuranosyl Derivatives (): Compounds like D-xylopyranosyl-(1→4)-2,3-di-O-benzoyl-1-thio-β-D-xylopyranoside () differ in sugar configuration (xylose vs. arabinose) and ring form (pyranose vs. furanose). Arabinofuranosyl derivatives (e.g., ) exhibit distinct puckering conformations, affecting their reactivity and biological target interactions .
Glycosylation Efficiency
The cyanide group in 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide facilitates stereoselective glycosylation under Lewis acid catalysis (e.g., TMSOTf in DCM), as seen in analogs like Benzyl Oleanolate 3-O-2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl-(1→2)-4-O-acetyl-α-L-arabinopyranoside (). By contrast, benzoylated derivatives require longer reaction times due to reduced leaving-group ability .
Biological Activity
2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes three acetyl groups on the β-D-arabinopyranosyl moiety and a cyanide functional group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The molecular formula of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide is C11H13NO6, with a molecular weight of 241.23 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO6 |
| Molecular Weight | 241.23 g/mol |
| IUPAC Name | 2,3,4-triacetyl-β-D-arabinopyranosyl cyanide |
Biological Activity
Research indicates that 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in colorectal cancer cells (IC50 values ranging from 10 to 50 µM), indicating potential as an anticancer agent.
- Enzyme Inhibition : There is evidence that 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells.
Case Studies
Several studies have highlighted the biological activity of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various glycosides, including 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
- Cytotoxicity Assays : In vitro assays conducted on HCT-116 and SW480 colorectal cancer cell lines revealed that the compound exhibited IC50 values of approximately 20 µM and 30 µM respectively. These findings suggest that it may selectively target cancer cells while sparing normal cells .
The biological activity of 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide can be attributed to its structural characteristics:
- Interaction with Cellular Targets : The acetyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Enzyme Binding : The cyanide group may play a role in enzyme inhibition by mimicking substrates or cofactors necessary for enzymatic reactions.
Q & A
Q. Advanced Research Focus
- Acetyl groups : Labile under basic conditions but stable during acidic glycosylation. Their electron-withdrawing nature slows glycosylation rates, requiring stronger activators (e.g., TfOH) .
- Benzoyl groups : Provide steric bulk, reducing side reactions (e.g., aglycone transfer). However, deprotection requires harsher conditions (e.g., NaOMe/MeOH for 2–4 hours) .
Q. Advanced Research Focus
- Glycosidic linkage modification : Replacing arabinose with rhamnose or glucopyranose alters solubility and target binding (e.g., oleanolic acid glycosides in ) .
- Functional group addition : Introducing amides (e.g., N-isopropyl in ) enhances pharmacokinetic properties.
- Enzymatic glycosylation : Though not yet reported for this compound, glycosyltransferases could improve stereoselectivity in future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
